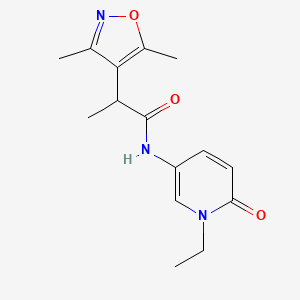
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide, also known as DOPP, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOPP is a complex molecule that has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against various strains of bacteria and fungi, making it a promising candidate for the development of new antibiotics. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to have neuroprotective effects.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory molecules. This inhibition can lead to a reduction in inflammation, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have antimicrobial activity against various strains of bacteria and fungi. In vivo studies have shown that 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been shown to have a range of potential applications in scientific research, making it a versatile compound. However, one limitation of using 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in lab experiments is that its synthesis can be challenging, and the yield can vary depending on the method used.
Direcciones Futuras
There are many potential future directions for the study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide. One area of research could focus on improving the synthesis method to increase the yield and purity of the compound. Additionally, further studies could investigate the potential use of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide in the treatment of various diseases, such as cancer, Alzheimer's disease, and other neurodegenerative diseases. Another area of research could focus on developing new derivatives of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide with improved properties, such as increased potency or selectivity. Overall, the study of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has the potential to lead to the development of new treatments for a range of diseases and conditions.
Métodos De Síntesis
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide has been synthesized using various methods, including the reaction of 3,5-dimethyl-4-(2-oxoethyl)oxazole with 3-aminopyridine in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 3,5-dimethyl-4-(2-hydroxyethyl)oxazole with 3-aminopyridine in the presence of acetic anhydride and triethylamine. The yield of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide using these methods ranges from 40% to 70%.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-5-18-8-12(6-7-13(18)19)16-15(20)9(2)14-10(3)17-21-11(14)4/h6-9H,5H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYLMKBZUALRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)NC(=O)C(C)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethyl-6-oxopyridin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl)oxy]phenyl]-1,3,4-oxadiazole](/img/structure/B7572302.png)

![Methyl 2-[4-[(2-tert-butyl-1,3-benzoxazol-5-yl)sulfamoyl]phenoxy]acetate](/img/structure/B7572321.png)
![2-[3-(dimethylamino)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7572322.png)
![N-(4-cyanophenyl)-3-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propanamide](/img/structure/B7572336.png)
![1-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-nitropyridin-2-one](/img/structure/B7572344.png)

![Methyl 2-[(3,5-dichlorobenzoyl)-(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B7572354.png)

![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)

![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
